Cas no 2172511-12-3 (4-(2-aminophenyl)-1-(benzyloxy)carbonylpyrrolidine-3-carboxylic acid)

4-(2-aminophenyl)-1-(benzyloxy)carbonylpyrrolidine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- EN300-1454344
- 4-(2-aminophenyl)-1-[(benzyloxy)carbonyl]pyrrolidine-3-carboxylic acid
- 2172511-12-3
- 4-(2-aminophenyl)-1-(benzyloxy)carbonylpyrrolidine-3-carboxylic acid
-
- インチ: 1S/C19H20N2O4/c20-17-9-5-4-8-14(17)15-10-21(11-16(15)18(22)23)19(24)25-12-13-6-2-1-3-7-13/h1-9,15-16H,10-12,20H2,(H,22,23)
- InChIKey: WRGKKPLVPZPSLD-UHFFFAOYSA-N
- SMILES: OC(C1CN(C(=O)OCC2C=CC=CC=2)CC1C1C=CC=CC=1N)=O
計算された属性
- 精确分子量: 340.14230712g/mol
- 同位素质量: 340.14230712g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 25
- 回転可能化学結合数: 5
- 複雑さ: 478
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2
- トポロジー分子極性表面積: 92.9Ų
4-(2-aminophenyl)-1-(benzyloxy)carbonylpyrrolidine-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1454344-2.5g |
4-(2-aminophenyl)-1-[(benzyloxy)carbonyl]pyrrolidine-3-carboxylic acid |
2172511-12-3 | 2.5g |
$1428.0 | 2023-06-06 | ||
Enamine | EN300-1454344-10.0g |
4-(2-aminophenyl)-1-[(benzyloxy)carbonyl]pyrrolidine-3-carboxylic acid |
2172511-12-3 | 10g |
$3131.0 | 2023-06-06 | ||
Enamine | EN300-1454344-0.5g |
4-(2-aminophenyl)-1-[(benzyloxy)carbonyl]pyrrolidine-3-carboxylic acid |
2172511-12-3 | 0.5g |
$699.0 | 2023-06-06 | ||
Enamine | EN300-1454344-5.0g |
4-(2-aminophenyl)-1-[(benzyloxy)carbonyl]pyrrolidine-3-carboxylic acid |
2172511-12-3 | 5g |
$2110.0 | 2023-06-06 | ||
Enamine | EN300-1454344-250mg |
4-(2-aminophenyl)-1-[(benzyloxy)carbonyl]pyrrolidine-3-carboxylic acid |
2172511-12-3 | 250mg |
$670.0 | 2023-09-29 | ||
Enamine | EN300-1454344-0.25g |
4-(2-aminophenyl)-1-[(benzyloxy)carbonyl]pyrrolidine-3-carboxylic acid |
2172511-12-3 | 0.25g |
$670.0 | 2023-06-06 | ||
Enamine | EN300-1454344-50mg |
4-(2-aminophenyl)-1-[(benzyloxy)carbonyl]pyrrolidine-3-carboxylic acid |
2172511-12-3 | 50mg |
$612.0 | 2023-09-29 | ||
Enamine | EN300-1454344-100mg |
4-(2-aminophenyl)-1-[(benzyloxy)carbonyl]pyrrolidine-3-carboxylic acid |
2172511-12-3 | 100mg |
$640.0 | 2023-09-29 | ||
Enamine | EN300-1454344-2500mg |
4-(2-aminophenyl)-1-[(benzyloxy)carbonyl]pyrrolidine-3-carboxylic acid |
2172511-12-3 | 2500mg |
$1428.0 | 2023-09-29 | ||
Enamine | EN300-1454344-1.0g |
4-(2-aminophenyl)-1-[(benzyloxy)carbonyl]pyrrolidine-3-carboxylic acid |
2172511-12-3 | 1g |
$728.0 | 2023-06-06 |
4-(2-aminophenyl)-1-(benzyloxy)carbonylpyrrolidine-3-carboxylic acid 関連文献
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
-
Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
-
4. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
-
Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
8. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
9. Back matter
-
C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
4-(2-aminophenyl)-1-(benzyloxy)carbonylpyrrolidine-3-carboxylic acidに関する追加情報
4-(2-Aminophenyl)-1-(Benzyloxy)Carbonylpyrrolidine-3-Carboxylic Acid: A Comprehensive Overview
4-(2-Aminophenyl)-1-(Benzyloxy)Carbonylpyrrolidine-3-Carboxylic Acid is a complex organic compound with the CAS number 2172511-12-3. This compound belongs to the class of amino acids and is characterized by its unique structure, which includes a pyrrolidine ring, a benzyloxy carbonyl group, and an amino phenyl group. The compound has garnered significant attention in recent years due to its potential applications in drug discovery, particularly in the development of bioactive molecules with therapeutic properties.
The molecular structure of 4-(2-Aminophenyl)-1-(Benzyloxy)Carbonylpyrrolidine-3-Carboxylic Acid is highly functionalized, making it a versatile building block for various chemical transformations. The pyrrolidine ring serves as a rigid framework that can be further modified to introduce additional functional groups. The benzyloxy carbonyl group adds a layer of complexity to the molecule, enhancing its reactivity and making it suitable for use in peptide synthesis and other biochemical applications.
Recent studies have highlighted the importance of this compound in the field of medicinal chemistry. Researchers have explored its potential as a precursor for synthesizing bioactive peptides and proteins. The presence of the amino phenyl group allows for the formation of hydrogen bonds, which are critical for molecular recognition and binding in biological systems. This property makes the compound an ideal candidate for designing drugs targeting specific proteins or enzymes.
In terms of synthesis, 4-(2-Aminophenyl)-1-(Benzyloxy)Carbonylpyrrolidine-3-Carboxylic Acid can be prepared through a multi-step process involving nucleophilic substitutions, condensation reactions, and oxidations. The synthesis pathway typically begins with the preparation of the pyrrolidine ring, followed by the introduction of the benzyloxy carbonyl group and the amino phenyl substituent. The reaction conditions are carefully optimized to ensure high yields and purity.
One of the most promising applications of this compound is in the field of drug delivery systems. Its unique structure allows for the conjugation with various drug molecules, enhancing their solubility, stability, and bioavailability. Recent research has demonstrated that derivatives of this compound can be used as carriers for targeted drug delivery, reducing side effects and improving therapeutic outcomes.
Another area where 4-(2-Aminophenyl)-1-(Benzyloxy)Carbonylpyrrolidine-3-Carboxylic Acid has shown potential is in materials science. Its ability to form self-assembled structures makes it a valuable component in the development of nanomaterials and advanced polymers. Researchers have investigated its use in creating stimuli-responsive materials that can change their properties in response to external stimuli such as temperature or pH changes.
In conclusion, 4-(2-Aminophenyl)-1-(Benzyloxy)Carbonylpyrrolidine-3-Carboxylic Acid (CAS No. 2172511-12-3) is a versatile compound with a wide range of applications in medicinal chemistry, drug delivery systems, and materials science. Its unique structure and functional groups make it an invaluable tool for researchers aiming to develop innovative solutions in these fields. As ongoing research continues to uncover new properties and applications, this compound is poised to play a significant role in advancing scientific knowledge and technological progress.
2172511-12-3 (4-(2-aminophenyl)-1-(benzyloxy)carbonylpyrrolidine-3-carboxylic acid) Related Products
- 113003-49-9(α-Chloro-9-anthraldoxime)
- 2680619-07-0(6-methoxy-1-(2,2,2-trifluoroacetyl)-1H,2H,3H-pyrrolo2,3-bpyridine-2-carboxylic acid)
- 1361608-88-9(3-(3,4-Dichlorophenyl)-6-hydroxy-2-(trifluoromethyl)pyridine)
- 1351621-33-4(2-chloro-N-2-hydroxy-2-(naphthalen-1-yl)ethylbenzene-1-sulfonamide)
- 885187-19-9((2E)-2-(4-chlorobenzenesulfonyl)-3-4-(2,3-dimethylphenyl)piperazin-1-ylprop-2-enenitrile)
- 1807224-87-8(2-Chloro-4-cyano-5-ethylbenzenesulfonyl chloride)
- 1418112-83-0(3-Methylazetidine-1-sulfonamide)
- 2023433-79-4(5-(4-ethyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde)
- 1396809-90-7(3-chloro-N-{1-(pyridine-4-carbonyl)piperidin-4-ylmethyl}benzene-1-sulfonamide)
- 2167257-61-4(3-(but-3-en-2-yl)-1-(2-chlorophenyl)thiourea)




